molecular formula C9H6ClFN2O B8320331 4-Acetyl-2-chloro-6-cyano-5-fluoroaniline

4-Acetyl-2-chloro-6-cyano-5-fluoroaniline

Cat. No. B8320331
M. Wt: 212.61 g/mol
InChI Key: RGJBDTOXSMBESR-UHFFFAOYSA-N
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Patent
US04863959

Procedure details

In 2.5 mL of DMF, 0.5 g of 4-acetyl-2-chloro-5-fluoro-6-iodoaniline and 0.15 g of CuCN are heated at 130° C. for 4 hours. The mixture is cooled and 20 mL of H2O is added and stirring is continued for 0.5 hour. The precipitate is collected, washed with water, boiled in 50 mL of MeOH for 10 minutes and filtered. The MeOH filtrate is concentrated to give 0.32 g of the title compound, m.p. 180°-182° C.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4-acetyl-2-chloro-5-fluoro-6-iodoaniline
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:10]([F:11])=[C:9](I)[C:7]([NH2:8])=[C:6]([Cl:13])[CH:5]=1)(=[O:3])[CH3:2].[C:14]([Cu])#[N:15].O>CN(C=O)C>[C:1]([C:4]1[C:10]([F:11])=[C:9]([C:14]#[N:15])[C:7]([NH2:8])=[C:6]([Cl:13])[CH:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
4-acetyl-2-chloro-5-fluoro-6-iodoaniline
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(N)C(=C1F)I)Cl
Name
CuCN
Quantity
0.15 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water
WAIT
Type
WAIT
Details
boiled in 50 mL of MeOH for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The MeOH filtrate is concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(N)C(=C1F)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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